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molecular formula C6H4ClF2N B3034245 3-Chloro-4,5-difluoroaniline CAS No. 149144-05-8

3-Chloro-4,5-difluoroaniline

Cat. No. B3034245
M. Wt: 163.55 g/mol
InChI Key: JBBZXOUMFRXWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853186B2

Procedure details

1-Chloro-2,3-difluoro-5-nitrobenzene (3 g, 15.6 mmol) was added to acetic acid (10 mL) and methanol (250 mL). To this mixture was added iron powder (3.0 g) in portions, stirred for 2 h at 60-65° C., cooled to room temperature, and filtered. The filterate was stripped to a brown solid, which was extracted with ethyl acetate (3×200 mL), washed with 1N NaOH (3×100 mL), and brine (2×100 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and stripped down to yield the product as a pale yellow solid (2.6 g). Yield 100%; 1H NMR (400 MHz, CDCl3): δ 6.41 (m, 2 H), 3.65 (br s, 2 H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([F:11])[C:3]=1[F:12].C(O)(=O)C>[Fe].CO>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([F:11])[C:3]=1[F:12])[NH2:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])F)F
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 2 h at 60-65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
washed with 1N NaOH (3×100 mL), and brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(N)C=C(C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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